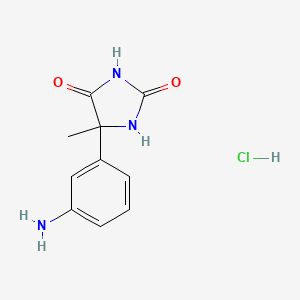
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound belonging to the category of heterocyclic compounds. Known for its multiple functional groups, which contribute to its unique chemical and physical properties, it is utilized in diverse fields ranging from medicinal chemistry to industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of Piperidine Ring: : Synthesis typically starts with piperidine, and the reaction conditions often involve acidic or basic environments to facilitate ring formation.
Introduction of Carboxamide Group:
Attachment of Thiophene Groups: : The thiophene groups can be introduced via a Suzuki coupling reaction, utilizing thiophene boronic acids and suitable palladium catalysts.
Methylsulfonyl Group Addition: : The final step often involves the sulfonylation of a methyl group using a sulfonyl chloride, typically under basic conditions.
Industrial Production Methods
On an industrial scale, these reactions can be optimized for efficiency and cost-effectiveness, often utilizing continuous flow techniques and advanced catalytic systems to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly with reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Often involving nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: : Halides, nucleophiles like amines and alcohols, and electrophiles like acyl chlorides.
Major Products Formed
The major products depend on the type of reaction and the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for its therapeutic properties in treating conditions like inflammation or infections.
Industry: : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action involves interactions with specific molecular targets, leading to the modulation of biochemical pathways:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Depending on the application, it may affect pathways related to inflammation, signal transduction, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(methylsulfonyl)-N-(thiophen-2-yl)carboxamide
N-(thiophen-3-yl)methyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(pyridin-2-yl)methyl)piperidine-4-carboxamide
Uniqueness
1-(methylsulfonyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)piperidine-4-carboxamide is unique due to its combination of thiophene rings and a piperidine core, which confer specific properties and reactivity patterns not commonly observed in other similar compounds.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S3/c1-24(20,21)18-7-4-12(5-8-18)16(19)17-15(13-6-10-22-11-13)14-3-2-9-23-14/h2-3,6,9-12,15H,4-5,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEYEMDMNGUYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)

![4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2813954.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B2813961.png)

![1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)
![5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2813970.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2813971.png)
